molecular formula C14H16ClNO3 B1486621 2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide CAS No. 1154207-16-5

2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide

Cat. No. B1486621
M. Wt: 281.73 g/mol
InChI Key: YRAJLSSQYXMWNV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(4-oxocyclohexyl)acetamide, or 4-chloro-N-cyclohexyl-2-(4-chlorophenoxy)acetamide, is a synthetic compound used in various scientific research applications. It is a white crystalline powder that is insoluble in water and soluble in alcohols. 4-chloro-N-cyclohexyl-2-(4-chlorophenoxy)acetamide is a non-steroidal anti-inflammatory drug (NSAID) and is used in the treatment of inflammation and pain.

Scientific Research Applications

Potential as Pesticides

Research has highlighted the synthesis and characterization of derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds closely related to 2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide, for their potential applications as pesticides. New powder diffraction data provided insights into their crystalline structures, laying a foundation for their application in pest management strategies (Olszewska, Tarasiuk, & Pikus, 2009).

Synthesis Methodologies

Innovative synthesis techniques have been developed for compounds akin to 2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, showcasing the efficiency of certain synthesis conditions and the optimization of reaction parameters for achieving high yields (Tao Jian-wei, 2009).

Pharmacological Properties

A particular focus has been placed on the pharmacological evaluation of these compounds. For example, the effect of 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydroacridine-9-yl) acetamide on learning and memory ability in mice was investigated, indicating its potential in enhancing cognitive functions and its mechanism of action being attributed to the inhibition of acetylcholinesterase activity in the brain (Yu Wen-guo, 2011).

Furthermore, studies on the synthesis and QSAR of certain derivatives suggest their applicability as antibacterial agents, highlighting their moderate to good activity against both gram-positive and gram-negative bacteria, and suggesting a non-genotoxic mode of action for these compounds (Desai, Shah, Bhavsar, & Saxena, 2008).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-10-1-7-13(8-2-10)19-9-14(18)16-11-3-5-12(17)6-4-11/h1-2,7-8,11H,3-6,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAJLSSQYXMWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1NC(=O)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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